molecular formula C24H19N3O4 B2474707 methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate CAS No. 932530-23-9

methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate

Cat. No.: B2474707
CAS No.: 932530-23-9
M. Wt: 413.433
InChI Key: GCASPDOCOIWAQI-UHFFFAOYSA-N
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Description

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenyl group, and a benzoate ester. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with appropriate aldehydes to form the quinazolinone core. This is followed by acylation reactions to introduce the acetamido group and esterification to form the benzoate ester .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.

Major Products: The major products formed from these reactions include various quinazolinone derivatives, which can have different functional groups and oxidation states depending on the reaction conditions.

Scientific Research Applications

Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate involves its interaction with specific molecular targets in biological systems. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

  • 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Comparison: Methyl 2-[2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamido]benzoate is unique due to its specific structure, which includes both a quinazolinone core and a benzoate ester. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the benzoate ester can influence its solubility and reactivity, making it suitable for different applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

methyl 2-[[2-(2-oxo-4-phenylquinazolin-1-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O4/c1-31-23(29)17-11-5-7-13-19(17)25-21(28)15-27-20-14-8-6-12-18(20)22(26-24(27)30)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASPDOCOIWAQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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